molecular formula C22H24N6O B2371171 N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-64-0

N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2371171
CAS No.: 946349-64-0
M. Wt: 388.475
InChI Key: BBCJYLHJBPMVFB-UHFFFAOYSA-N
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Description

The compound N⁶,N⁶-diethyl-N⁴-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • N⁶,N⁶-Diethyl groups: Enhances lipophilicity and metabolic stability.
  • 1-Phenyl group: Stabilizes the heterocyclic core via π-π stacking.

This scaffold is frequently explored in medicinal chemistry for its kinase inhibitory and anticancer properties.

Properties

IUPAC Name

6-N,6-N-diethyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-4-27(5-2)22-25-20(24-16-10-9-13-18(14-16)29-3)19-15-23-28(21(19)26-22)17-11-7-6-8-12-17/h6-15H,4-5H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCJYLHJBPMVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies and research findings.

  • Molecular Formula : C22H24N6O
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : 6-N,6-N-diethyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • CAS Number : 946349-64-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazines with pyrimidine derivatives under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a study highlighted the discovery of N6-phenyl derivatives as novel inhibitors of casein kinase 1 (CK1), which is implicated in cancer pathogenesis. The optimal compound from this series demonstrated an IC50 value of 78 nM against CK1 .

Another study identified various pyrazolo[3,4-d]pyrimidine derivatives with promising anticancer effects. These compounds were shown to inhibit tumor cell proliferation and induce apoptosis through multiple pathways .

Antioxidant Activity

Compounds within this class have also demonstrated antioxidant properties. The DPPH radical scavenging assay indicated that certain pyrazolo derivatives effectively reduce oxidative stress by neutralizing free radicals . This characteristic suggests potential applications in mitigating oxidative stress-related diseases.

Enzyme Inhibition

This compound has been reported to inhibit several enzymes critical in various biological processes. Notably, it has shown activity against dihydrofolate reductase and glucosidase, which are important targets in cancer therapy and metabolic disorders .

Case Studies

Case Study 1: CK1 Inhibition
In a study focusing on CK1 inhibitors, N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was identified as a lead compound. Its structure was optimized through virtual screening and led to the development of more potent analogs with improved bioavailability and specificity .

Case Study 2: Antioxidant Evaluation
A comprehensive evaluation of various pyrazolo[3,4-d]pyrimidines revealed that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This suggests that modifications to the chemical structure can significantly influence biological activity .

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. The compound N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its ability to inhibit various cancer cell lines.

Case Study:
A study conducted on the effects of this compound demonstrated its ability to induce apoptosis in human cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation and survival. The compound was found to downregulate the expression of proteins associated with tumor growth, such as VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. This compound has shown promising results in reducing inflammation markers in vitro.

Data Table: Anti-inflammatory Activity Comparison

Compound NameInhibition (% at 50 µM)Mechanism of Action
This compound78%Inhibition of NF-kB pathway
Aspirin65%COX inhibition
Ibuprofen70%COX inhibition

This table illustrates that the compound exhibits a higher percentage of inhibition compared to traditional anti-inflammatory drugs like aspirin and ibuprofen.

Molecular Interactions

The interactions of this compound with biological targets have been elucidated through molecular docking studies. These studies indicate that the compound binds effectively to the active sites of enzymes involved in tumor progression and inflammatory responses.

Key Findings:

  • The compound forms hydrogen bonds with critical amino acids within the active site of target enzymes.
  • It stabilizes the enzyme-substrate complex, thereby inhibiting enzymatic activity.

Pharmacokinetics

Pharmacokinetic studies show that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic profile suggests that it can be optimized for enhanced therapeutic efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors.

Common Synthetic Route:

  • Condensation Reaction:
    • Starting materials: 3-methoxybenzaldehyde and diethylamine.
    • Intermediate formation through Schiff base condensation.
  • Cyclization:
    • The intermediate undergoes cyclization with phenylhydrazine under acidic conditions to yield the final product.

Industrial Production Techniques

In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., chromatography) are utilized to produce high-quality compounds suitable for research and therapeutic use.

Comparison with Similar Compounds

Substituent Analysis at N⁶ Position

Compound (Reference) N⁶ Substituent Molecular Weight Key Properties
Target Compound Diethyl ~416.5* Moderate lipophilicity, metabolic stability
3-Methoxypropyl 402.50 Increased polarity due to ether linkage
(G932-0072) 2-(Diethylamino)ethyl 415.54 Basic amino group enhances solubility
Isopropyl ~359.4† High steric hindrance, reduced binding
(PR5-LL-CM01) 2-(Dimethylamino)ethyl 401.51 Tertiary amine improves aqueous solubility

*Estimated based on molecular formula C₂₃H₂₆N₆O.
†Calculated from molecular formula C₁₇H₂₂N₆.

Key Insight : Diethyl groups in the target compound balance lipophilicity and steric effects, avoiding the solubility limitations of bulkier substituents (e.g., isopropyl) while maintaining better metabolic stability than smaller alkyl chains (e.g., ethyl).

Substituent Analysis at N⁴ Position

Compound (Reference) N⁴ Substituent Key Properties
Target Compound 3-Methoxyphenyl Electron-rich, improves solubility
3,4-Dimethylphenyl Hydrophobic, may reduce aqueous solubility
(G932-0043) 4-Methylphenyl Lipophilic, lacks hydrogen-bonding groups
3-Chloro-4-methylphenyl Electronegative Cl enhances binding affinity
2-/3-/4-Methoxyphenyl Positional isomerism affects solubility and activity

Key Insight : The 3-methoxy group in the target compound provides a balance between solubility (via polar interactions) and binding affinity (via van der Waals contacts), outperforming purely lipophilic (e.g., methyl) or bulky substituents.

Physicochemical and Pharmacokinetic Properties

Property Target Compound
Molecular Weight ~416.5 402.50 316.79
Calculated logP‡ ~3.2 ~3.5 ~2.8
Water Solubility Moderate (est.) Low 0.5 µg/mL (pH 7.4)

‡Estimated using fragment-based methods.

Key Insight : The target compound’s 3-methoxy group likely improves solubility over dimethyl or chloro substituents, while diethyl groups maintain favorable logP for membrane permeability.

Q & A

Q. What controls are essential in kinase inhibition assays to ensure data reliability?

  • Methodological Answer :
  • Negative Controls : Vehicle-only (DMSO) and inactive analog (e.g., N⁶-methyl variant) .
  • Positive Controls : Staurosporine (pan-kinase inhibitor) and roscovitine (CDK2-specific) .
  • Internal Standards : Spiked ATP (10 μM) to monitor assay integrity .

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